molecular formula C18H14N4O4S B2512154 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021082-98-3

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue B2512154
Numéro CAS: 1021082-98-3
Poids moléculaire: 382.39
Clé InChI: GJXVXBPNEUUEPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials and conditions. For instance, the synthesis of RET kinase inhibitors involves the design and synthesis of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings . Similarly, the synthesis of antimicrobial agents includes a series of condensation reactions starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to the formation of complex tetrazol-thiophene carboxamides . These methods suggest that the synthesis of the compound would likely involve a multi-step synthetic route, possibly including condensation reactions and the use of heterocyclic intermediates.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These techniques would be essential in determining the structure of "3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide" as well, ensuring the correct synthesis and identification of the desired compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds indicate a potential for complex reactivity patterns. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides involves the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . This suggests that the compound may also undergo reactions with nucleophilic or electrophilic agents, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, revealing interesting behaviors such as aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are influenced by the molecular structure and the presence of specific functional groups. The compound "3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide" would likely exhibit its own unique set of physical and chemical properties, which could be explored through experimental studies involving spectroscopy, crystallography, and computational modeling.

Applications De Recherche Scientifique

Antioxidant Activity

A study focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including those with 1,3,4-oxadiazole moieties, demonstrated potent antioxidant activities. These activities were measured using DPPH radical scavenging method and reducing power assay, indicating that some derivatives exhibit superior antioxidant performance compared to known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).

Anticancer Evaluation

Research involving N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides explored their synthesis and evaluation against cancer cell lines. These compounds displayed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug, etoposide, across various cancer cell lines including breast, lung, colon, and ovarian cancer (B. Ravinaik et al., 2021).

Structural and Biological Activity Predictions

The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives and their structural confirmation through IR, 1H NMR, and mass spectrometry techniques were reported. Additionally, predictions regarding their biological activities were made using PASS prediction methods, suggesting a wide range of potential applications (Y. Kharchenko et al., 2008).

VEGFR-2 Inhibition for Cancer Therapy

A study on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides highlighted their role as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer therapy. These compounds demonstrated significant in vivo efficacy in tumor xenograft models, showcasing their therapeutic potential (R. Borzilleri et al., 2006).

Crystal Structure Analysis

The crystal structure of a compound closely related to the one , involving thiophen-2-yl and 1,3,4-oxadiazol-2-yl moieties, was determined through X-ray diffraction. This structural analysis provides insights into the molecular geometry and potential reactivity or binding properties of similar compounds (P. Sharma et al., 2016).

Propriétés

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-15-6-7-16(24)22(15)12-4-1-3-11(9-12)17(25)19-18-21-20-14(26-18)10-13-5-2-8-27-13/h1-5,8-9H,6-7,10H2,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVXBPNEUUEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.